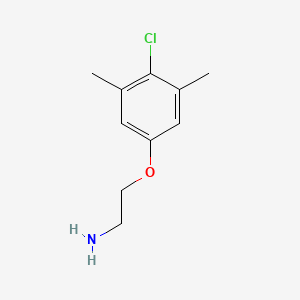
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyrazole ring fused to an isoindole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with isoindoline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the carbonyl group. The reaction conditions may include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole-isoindole derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride
- 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further distinguishes it from similar compounds .
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-13(10(2)16-15-9)14(18)17-7-11-5-3-4-6-12(11)8-17/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXGWGUCWYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(propan-2-ylsulfanyl)phenyl]-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2476363.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)
![3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2476366.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2476371.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476373.png)


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2476378.png)

![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)

![2-(2H-1,3-benzodioxole-5-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2476383.png)

